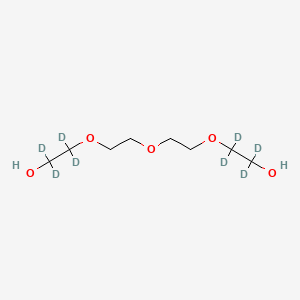
O-Desmethyl gefitinib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl gefitinib-d6 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of the anticancer drug gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl gefitinib-d6 involves the deuteration of O-Desmethyl gefitinib. The process typically includes the following steps:
Starting Material: O-Desmethyl gefitinib is used as the starting material.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of O-Desmethyl gefitinib.
Deuteration: Industrial deuteration using deuterium gas or deuterated reagents in reactors designed for large-scale chemical reactions.
化学反応の分析
Types of Reactions: O-Desmethyl gefitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
科学的研究の応用
O-Desmethyl gefitinib-d6 is widely used in scientific research, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of gefitinib and its metabolites.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in preclinical studies to understand the efficacy and safety of gefitinib and its metabolites.
Industry: Employed in the development of new anticancer drugs and therapeutic agents.
作用機序
O-Desmethyl gefitinib-d6 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues and blocking EGFR signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
類似化合物との比較
Gefitinib: The parent compound, used as an anticancer drug.
O-Desmethyl gefitinib: The non-deuterated form of O-Desmethyl gefitinib-d6.
Erlotinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and enable precise tracking of the compound in biological systems .
特性
分子式 |
C21H22ClFN4O3 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |
InChIキー |
IFMMYZUUCFPEHR-NGEPEDOGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
正規SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


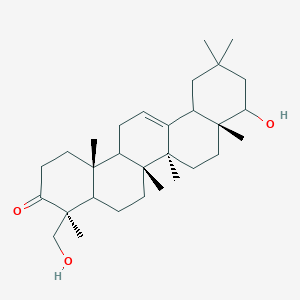
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)

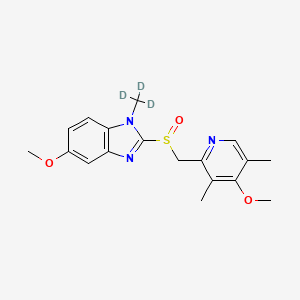
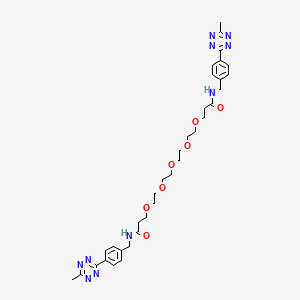
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)
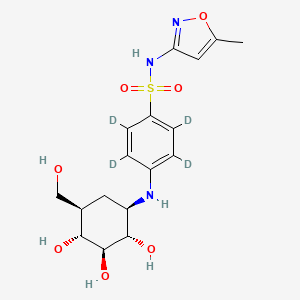
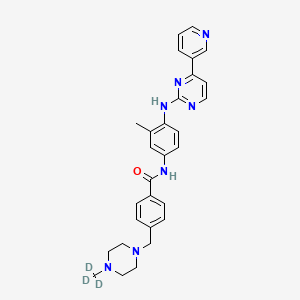
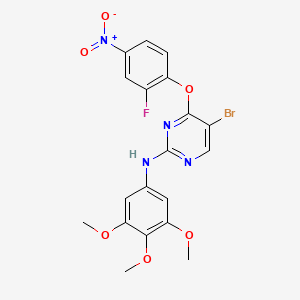

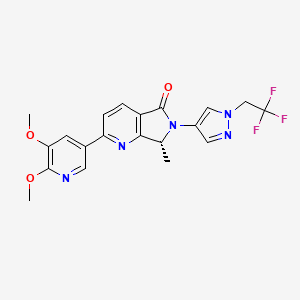
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
